Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate
Description
This compound is a highly sulfonated, polyhydroxylated macrocyclic structure with a heptasodium counterion. Its intricate architecture includes:
- 14 hydroxyl groups contributing to hydrophilicity and hydrogen-bonding capacity.
- 6 sulfonatooxymethyl groups (-CH2-O-SO3⁻), which enhance solubility and ionic character.
- A tetradecaoxaoctacyclo framework, creating a rigid, cage-like structure with multiple fused rings .
The heptasodium counterion balances the negative charges from sulfonate groups, making it highly water-soluble. Such compounds are often explored for applications in drug delivery, catalysis, or as surfactants due to their amphiphilic and charged nature .
Properties
Molecular Formula |
C42H63Na7O56S7 |
|---|---|
Molecular Weight |
1849.3 g/mol |
IUPAC Name |
heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate |
InChI |
InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7 |
InChI Key |
TZBDYIAUDQVKGF-UHFFFAOYSA-G |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective sulfonation, and careful control of reaction conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production would require scalable methods, often involving automated synthesis and purification techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) might be used to ensure the purity and correct structure of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: Sulfonate groups can be reduced under specific conditions.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products depend on the specific reactions and conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Its multiple functional groups make it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine
Industry
Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The compound’s effects are likely mediated through its interactions with various molecular targets, such as enzymes or receptors. The sulfonate groups can form ionic bonds with positively charged sites, while the hydroxyl groups can participate in hydrogen bonding.
Comparison with Similar Compounds
Research Findings and Challenges
- Toxicity Profile: No data exist for the target compound, but related sulfonates (e.g., sulfamethoxazole derivatives) show dose-dependent nephrotoxicity, necessitating further study .
- Synthetic Complexity : The multi-step synthesis of such macrocycles poses scalability challenges compared to linear sulfonates .
- Regulatory Considerations : Sodium-containing compounds often require rigorous purity testing, as outlined in pharmacopeial standards for sulfonates and sulfates .
Biological Activity
Heptasodium;[(1R,...)]methyl sulfate is a complex compound with notable biological activities that have garnered attention in various fields of research. This article delves into its biological activity by reviewing existing literature and summarizing key findings from case studies.
- Molecular Formula : C42H63Na7O56S7
- Molecular Weight : 1849.3 g/mol
- CAS Number : 197587-31-8
Heptasodium exhibits several mechanisms of action that contribute to its biological activity:
- Autophagy Activation : Research indicates that heptasodium hexacarboxymethyldipeptide-12 can activate autophagy pathways in skin cells. This is significant for enhancing cellular repair mechanisms and promoting skin rejuvenation .
- Antioxidant Properties : The compound has been shown to enhance antioxidant activity by promoting the expression of antioxidant proteins and reducing oxidative stress markers .
- Skin Penetration Enhancement : Studies suggest that heptasodium can improve skin permeability when formulated in nanovesicles. This enhances its bioavailability and effectiveness in topical applications .
1. Skin Health
Heptasodium has been studied for its potential benefits in dermatology:
- Anti-Aging Effects : Clinical trials have demonstrated that heptasodium hexacarboxymethyldipeptide-12 significantly improves skin elasticity and reduces signs of aging after consistent application over several weeks .
- Moisturization : As a derivative of natural moisturizing factors (NMF), it aids in retaining skin moisture and improving overall skin hydration levels .
2. Cellular Effects
The compound influences various cellular processes:
- Collagen Synthesis : Heptasodium has been linked to increased fibroblast activity and collagen synthesis in dermal tissues .
- Reduction of Inflammatory Markers : It has shown potential in decreasing the secretion of pro-inflammatory cytokines such as PGE-2 .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
